molecular formula C20H23NO3 B5784640 ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate

ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate

Cat. No. B5784640
M. Wt: 325.4 g/mol
InChI Key: ZXJLWJFAROGWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate, also known as ENA, is a chemical compound that has been widely studied for its potential applications in scientific research. ENA is a piperidine-based compound that is structurally similar to other compounds that have shown promise in the field of medicinal chemistry. In

Scientific Research Applications

Ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In particular, ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate has been shown to have activity as a dopamine transporter inhibitor, which makes it a potential candidate for the treatment of certain neurological disorders.

Mechanism of Action

Ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate can increase the concentration of dopamine in the brain, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate are complex and depend on a variety of factors, including the dose, route of administration, and individual characteristics of the subject. Some of the potential effects of ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate include increased locomotor activity, decreased anxiety, and altered dopamine signaling.

Advantages and Limitations for Lab Experiments

Ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate has several advantages for use in laboratory experiments, including its ability to selectively inhibit dopamine reuptake and its relatively low toxicity. However, there are also some limitations to its use, including the need for careful dosing and the potential for off-target effects.

Future Directions

There are several potential avenues for future research on ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate. One area of interest is the development of more selective dopamine transporter inhibitors that can target specific subtypes of dopamine transporters. Additionally, further research is needed to explore the potential therapeutic applications of ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder. Finally, there is also potential for the development of ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate-based imaging agents that can be used to visualize dopamine transporters in vivo.

Synthesis Methods

Ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate can be synthesized using a variety of methods, but one of the most common involves the reaction of 1-naphthylacetic acid with piperidine in the presence of ethyl chloroformate. This reaction produces ethyl 1-(1-naphthylacetyl)-4-piperidinecarboxylate as a white solid that can be purified through recrystallization.

properties

IUPAC Name

ethyl 1-(2-naphthalen-1-ylacetyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-2-24-20(23)16-10-12-21(13-11-16)19(22)14-17-8-5-7-15-6-3-4-9-18(15)17/h3-9,16H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJLWJFAROGWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthalen-1-yl-acetyl)-piperidine-4-carboxylic acid ethyl ester

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